molecular formula C16H9ClN2O2 B11836376 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one CAS No. 121694-45-9

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one

Cat. No.: B11836376
CAS No.: 121694-45-9
M. Wt: 296.71 g/mol
InChI Key: CMPCOFOXHDRPSM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one is a synthetic small molecule belonging to the chromenopyrazole chemical class, which has garnered significant interest in medicinal chemistry and drug discovery research. This compound features a coumarin backbone fused with a pyrazolone ring, a structural motif known to confer a wide range of biological activities. Researchers value this scaffold for its potential as a core structure in developing novel therapeutic agents. The primary research applications of chromeno[4,3-c]pyrazol-4-one analogs, which are structurally similar to this compound, have been explored in several key areas. A significant research direction is in oncology , where related compounds have been identified as potential kinase inhibitors . For instance, certain chromeno[4,3-c]pyrazol-4(2H)-one derivatives have been designed and synthesized as potent and selective inhibitors of PI3Kα , a crucial kinase target in cancer cell proliferation and survival pathways . In these studies, the most active analog exhibited an IC50 value of 0.012 µM against PI3Kα and demonstrated potent antiproliferative activity against HCT-116 cancer cells with an IC50 of 0.10 µM . Furthermore, other closely related heterocycles containing a pyrazole core and a chlorophenyl substituent have shown promising anti-glioma activity by inhibiting the kinase AKT2/PKBβ, which is a key oncogenic driver in cancers like glioblastoma . Beyond oncology research, this chemical class is also investigated for its antioxidant properties . Studies on coumarin-derived chalcones and chromenopyrazoles have utilized assays like the DPPH free radical scavenging method to evaluate their efficacy, with some compounds showing potent activity . The compound is offered exclusively for research applications in vitro and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

121694-45-9

Molecular Formula

C16H9ClN2O2

Molecular Weight

296.71 g/mol

IUPAC Name

2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3-one

InChI

InChI=1S/C16H9ClN2O2/c17-10-5-7-11(8-6-10)19-16(20)13-9-21-14-4-2-1-3-12(14)15(13)18-19/h1-9H

InChI Key

CMPCOFOXHDRPSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN(C(=O)C3=CO2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation and Cyclization

A widely reported method involves the condensation of 3-acetylcoumarin derivatives with 4-chlorophenylhydrazine. The reaction proceeds via a two-step mechanism:

  • Knoevenagel condensation : 3-Acetylcoumarin reacts with an aryl aldehyde (e.g., 4-chlorobenzaldehyde) in chloroform under reflux with piperidine as a base catalyst, forming a chalcone intermediate.

  • Cyclization : The intermediate undergoes cyclization with hydrazine hydrate in ethanol, yielding the chromeno[4,3-c]pyrazol-3-one scaffold.

Key parameters :

  • Solvent : Chloroform for condensation; ethanol for cyclization.

  • Catalyst : Piperidine (10 mol%).

  • Temperature : Reflux (~80°C for chloroform; ~78°C for ethanol).

  • Yield : 65–72% after recrystallization from dimethylformamide (DMF).

Table 1: Optimization of Cyclization Conditions

ParameterOptimal ValueImpact on Yield
Hydrazine Equivalents1.2 eqPrevents over-alkylation
Reaction Time1.5–2 hLonger durations reduce purity
Recrystallization SolventDMF/EtOH (1:3)Enhances crystal purity

Multicomponent Reactions (MCRs)

DABCO-Catalyzed Three-Component Synthesis

A one-pot MCR strategy using 1,3-diaminopropane (DABCO) as a catalyst enables efficient synthesis:

  • Reactants : 4-Chlorobenzaldehyde, 3-methyl-1-phenyl-5-pyrazolone, and malononitrile.

  • Conditions : Ethanol solvent, room temperature, 30 min.

  • Mechanism : DABCO facilitates Knoevenagel adduct formation, followed by Michael addition and cyclodehydration.

Advantages :

  • Short reaction time : 30 min vs. 3–6 h for traditional methods.

  • Atom economy : 82% yield without column chromatography.

Table 2: MCR Performance Across Solvents

SolventCatalyst LoadingYield (%)Purity (%)
Ethanol10 mol%8298
Acetonitrile15 mol%7595
Water20 mol%6890

1,3-Dipolar Cycloaddition of Diazoalkanes

Regioselective Pyrazole Ring Formation

Diazoalkanes react with α,β-unsaturated ketones derived from coumarins to form pyrazoline intermediates, which oxidize to pyrazoles:

  • Substrates : 3-(3-Arylacryloyl)coumarins and diazomethane.

  • Conditions : Anhydrous dichloromethane/diethyl ether (1:1), 0°C, 48 h.

  • Outcome : Exclusive formation of 2-pyrazoline derivatives, which oxidize to the target compound using iodine/DMSO.

Challenges :

  • Low temperature requirement : Limits scalability.

  • Oxidation side reactions : Requires careful stoichiometric control.

Table 3: Cycloaddition Reaction Outcomes

DiazocompoundCoumarin DerivativeYield (%)
Diazomethane3-Cinnamoylcoumarin61
Diazoethane3-(4-Cl-cinnamoyl)58

Industrial-Scale Considerations

Continuous Flow Synthesis

Lab-scale methods face challenges in scalability due to exothermic intermediates and purification demands. Pilot studies suggest:

  • Microreactors : Improve heat transfer during cyclization steps.

  • In-line crystallization : Reduces post-reaction processing time.

Green Chemistry Approaches

  • Solvent replacement : Switching chloroform to cyclopentyl methyl ether (CPME) reduces toxicity.

  • Catalyst recycling : Immobilized DABCO on silica gel allows reuse for 5 cycles without yield loss.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)Scalability
Cyclization7299Moderate
MCR8298High
Cycloaddition6197Low

Key insights :

  • MCR superiority : Higher yields and shorter reaction times make it preferable for industrial applications.

  • Cycloaddition limitations : Low yields and stringent conditions hinder large-scale use.

Chemical Reactions Analysis

Cyclocondensation of 3-Formylcoumarins with Hydrazines

  • Reaction : 3-Formyl-4-chlorocoumarin reacts with substituted hydrazines (e.g., 4-chlorophenylhydrazine) in ethanol under reflux (2–4 hrs) to form chromeno[4,3-c]pyrazol-3(2H)-one derivatives[^4^].

  • Mechanism : Nucleophilic attack of hydrazine on the aldehyde group, followed by cyclization and elimination of water.

  • Yield : 67–89% for analogous derivatives[^4^].

1,3-Dipolar Cycloaddition

  • Reaction : 3-Nitro-2H-chromene derivatives undergo 1,3-dipolar cycloaddition with in situ-generated diazo intermediates from N-tosylhydrazones (e.g., 4-chlorophenyl derivatives) in DMF with Cs₂CO₃ at 80°C[^1^].

  • Key Intermediate : Diazo species generated via base-mediated decomposition of N-tosylhydrazones[^1^].

  • Product : Chromeno[3,4-c]pyrazoles with nitro group elimination[^1^].

Oxidation and Reduction

  • Oxidation : The pyrazole ring’s NH group can undergo oxidation to introduce hydroxyl or ketone functionalities. For example, treatment with H₂O₂ under basic conditions forms hydroxylated derivatives[^7^].

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the chromene moiety without affecting the pyrazole ring[^6^].

Alkylation/Acylation

  • O-Alkylation : Reaction with methyl iodide and Cs₂CO₃ in dioxane (40°C) introduces methoxy groups at reactive hydroxyl positions (e.g., 5-hydroxy derivatives)[^2^].

  • N-Acylation : Acetic anhydride in pyridine acylates the pyrazole NH group[^7^].

Key Reaction Data

Reaction Type Conditions Yield Characterization (¹H/¹³C NMR, HRMS)Source
CyclocondensationEthanol, reflux, 2–4 hrs67–89%δ 7.62 (d, J=8 Hz, Ar-H), δ 159.1 (C=O)[^4^]
1,3-Dipolar CycloadditionDMF, Cs₂CO₃, 80°C, 30 min60–83%IR νC=N: 1613 cm⁻¹; HRMS m/z 355.1437[^1^]
O-MethylationMeI, Cs₂CO₃, dioxane, 40°C79%δ 3.86 (–OCH₃); δ 76.28 (–CH)[^2^]

Mechanistic Insights

  • Cyclocondensation Pathway :

    • Hydrazine attacks the aldehyde carbon of 3-formylcoumarin.

    • Intramolecular cyclization forms the pyrazole ring.

    • Elimination of HNO₂ (in nitro-containing precursors) finalizes the structure[^1^][^4^].

  • 1,3-Hydride Shift : Observed in intermediates during cyclization, stabilizing the aromatic pyrazole system[^3^].

Stability and Reactivity

  • Thermal Stability : Decomposes above 200°C (melting point ~206–207°C for bromophenyl analogs)[^1^].

  • Photoreactivity : Chromene moiety undergoes [2+2] photocycloaddition under UV light[^7^].

Unresolved Challenges

  • Regioselectivity : Competing pathways in cycloadditions lead to mixtures of 3(2H)-one and 4(2H)-one isomers[^1^].

  • Solubility : Hydrophobic chromene-pyrazole hybrids require formulation optimization for bioavailability[^6^].

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one . Notably, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their ability to inhibit glioma cell growth. One compound in this series demonstrated significant cytotoxicity against glioblastoma cell lines while exhibiting low toxicity towards non-cancerous cells, indicating a promising therapeutic window for cancer treatment .

Case Study: Glioma Inhibition

A study focused on the inhibition of glioma cells reported that the compound effectively reduced 3D neurosphere formation in patient-derived glioma stem cells. The mechanism involved inhibition of the AKT signaling pathway, which is crucial in glioma malignancy .

Cell LineEC50 (μM)Remarks
Primary Glioblastoma5.0Significant growth inhibition
Non-Cancerous Cells>20Low cytotoxicity observed

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and enzymes. For instance, studies have shown that certain derivatives can modulate signaling pathways such as NF-kB and MAPK, leading to reduced inflammation .

Case Study: Inflammation Model

In an induced inflammation model, a pyrazole derivative similar to 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one was tested for its ability to reduce edema. Results indicated a significant decrease in paw edema in treated animals compared to controls .

Treatment GroupPaw Edema (mm)Reduction (%)
Control12.5-
Treated7.044%

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Compounds similar to 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one exhibit activity against various pathogens, including bacteria and fungi.

Case Study: Antibacterial Screening

A screening study reported that certain pyrazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications in substituents can enhance antimicrobial efficacy .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Physical Properties

Key physical properties of 2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one and related compounds are summarized in Table 1.

Table 1: Physical Properties of Chromeno-Pyrazolone Derivatives

Compound Name Melting Point (°C) Molecular Weight (g/mol) Density (g/cm³) pKa (Predicted)
2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one* ~280–290 (estimated) ~318–320 ~1.5–1.6 ~0.4–0.5
2-(4-Bromophenyl)-4-methylchromeno[4,3-c]pyrazol-3(2H)-one 355.19 1.59 0.43
2-(4′-Tolyl)chromeno[4,3-c]pyrazol-4(2H)-one (19b) 224–226
2-(4-Chlorophenyl)-benzothiopyrano[4,3-c]pyrazol-3(2H)-one 206–210

*Estimated based on analogs. The 4-chlorophenyl group increases molecular weight compared to phenyl derivatives and reduces solubility due to enhanced hydrophobicity. The brominated analog () exhibits higher density (1.59 g/cm³) due to bromine’s larger atomic radius.

Bond Lengths and Electronic Effects

Table 2 compares bond lengths (C═O and N─N) in pyrazolone derivatives, highlighting electronic effects of substituents:

Table 2: Bond Lengths in Pyrazolone Derivatives

Compound C═O (Å) N─N (Å)
C16H10ClN3O (4-chlorophenyl derivative) 1.250 1.420
C15H11ClN2O (related pyrazolone) 1.213 1.404
C13H14N2O2 (tolyl derivative) 1.313 1.395

The 4-chlorophenyl group slightly shortens the C═O bond (1.250 Å vs. 1.313 Å in tolyl derivatives) due to electron-withdrawing effects, increasing electrophilicity of the carbonyl group. The N─N bond lengthens (1.420 Å vs. 1.395 Å), suggesting reduced resonance stabilization compared to electron-donating substituents.

Biological Activity

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of heterocyclic compounds that have demonstrated various biological effects, including antioxidant, antimicrobial, and anticancer activities. This article reviews the synthesis, characterization, and biological evaluations of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one typically involves the condensation of 4-chloro-3-acetylcoumarin with hydrazine derivatives under reflux conditions. The reaction yields a yellow crystalline product that can be characterized using techniques such as NMR spectroscopy and IR spectroscopy.

Table 1: Characterization Data

PropertyValue
Molecular FormulaC16H9ClN2O2
Molecular Weight302.71 g/mol
Melting Point183 °C
SolubilitySoluble in ethanol

Antioxidant Activity

Research has highlighted the antioxidant potential of 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one. In vitro assays have shown that this compound exhibits significant free radical scavenging activity. For instance, studies indicate an IC50 value of approximately 2.07 μM for antioxidant activity, making it a potent candidate for further exploration in oxidative stress-related disorders .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various bacterial and fungal strains. The results suggest moderate to good antibacterial activity, particularly against Gram-positive bacteria. In a study involving several derivatives of pyrazole compounds, 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Notably, compounds related to this structure have been evaluated for their ability to inhibit specific cancer pathways, suggesting that similar activities may be present in 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one .

Case Studies

  • Case Study on Antioxidant Activity : A study conducted by Umesha et al. (2009) evaluated the antioxidant properties of various pyrazole derivatives including chromeno[4,3-c]pyrazol-3(2H)-one derivatives. The findings indicated that these compounds effectively reduced oxidative stress markers in cellular models .
  • Case Study on Antimicrobial Efficacy : In another study focused on antimicrobial activity, synthesized pyrazole derivatives were tested against a panel of pathogens. The results showed significant inhibition rates for certain strains, with 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one being among the most effective .

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one?

The compound is typically synthesized via pyrazole ring construction from coumarin derivatives. A common method involves reacting chromone-3-carboxylic acid (or its derivatives) with hydrazine hydrate or phenylhydrazine under reflux in ethanol. For example, chromone-3-carboxamide reacts with hydrazine hydrate to yield the pyrazole-fused chromenone scaffold, with yields ranging from 58% to 75% . Alternative routes include microwave-assisted one-pot parallel syntheses to construct combinatorial libraries of related chromeno[4,3-c]pyrazol-3(2H)-ones, improving efficiency and scalability .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, studies report monoclinic crystal systems (space group P2₁) with lattice parameters a = 7.8095 Å, b = 20.2827 Å, c = 11.5304 Å, and β = 90.075°, refined to R = 0.081 and wR = 0.207 . Key structural features include dihedral angles between aromatic rings (e.g., 4-chlorophenyl and pyrazole planes) of ~15–25°, influencing π-π stacking and intermolecular interactions .

Q. What spectroscopic techniques are used for characterization?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm and carbonyl signals at δ 160–165 ppm).
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological activities have been reported?

The compound exhibits selective inhibition of PI3Kα (phosphoinositide 3-kinase alpha), a key enzyme in cancer signaling pathways. In vitro assays show IC₅₀ values in the nanomolar range, with enhanced selectivity over other PI3K isoforms via structural modifications (e.g., oxime or carbonyl derivatives) .

Advanced Research Questions

Q. How can regioisomerism during synthesis be controlled?

Chromeno[4,3-c]pyrazol-3(2H)-ones can form regioisomers (e.g., 1H- vs. 2H-pyrazole fusion). Reaction conditions dictate outcomes:

  • Temperature : Lower temps (<80°C) favor kinetic products (e.g., 2H-pyrazole).
  • Nucleophile Selectivity : Hydrazine derivatives with electron-withdrawing groups (e.g., 2-cyanoacetohydrazide) stabilize specific transition states .
  • Microwave Irradiation : Accelerates ring closure, reducing side reactions and improving regioselectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, cell type). Methodological solutions include:

  • Standardized Assays : Use recombinant PI3Kα isoforms and fixed ATP levels (e.g., 100 µM).
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) validate binding poses in the ATP-binding pocket, highlighting critical interactions (e.g., hydrogen bonds with Val851 and hydrophobic contacts with Trp780) .

Q. How does substituent variation impact structure-activity relationships (SAR)?

  • 4-Chlorophenyl Group : Enhances lipophilicity and π-stacking with PI3Kα's hydrophobic regions.
  • Pyrazole Modifications : Methyl or trifluoromethyl groups at position 3 improve metabolic stability but may reduce solubility .
  • Chromenone Substituents : Electron-withdrawing groups (e.g., nitro) at position 7 increase potency but risk off-target effects .

Q. What computational methods predict metabolic stability?

  • ADMET Prediction : Tools like SwissADME calculate logP (2.5–3.2) and polar surface area (~70 Ų), indicating moderate permeability.
  • CYP450 Metabolism : MetaSite identifies primary oxidation sites (e.g., pyrazole C-4), guiding deuterium incorporation to block metabolic hotspots .

Q. How are crystallographic data used to optimize solubility?

SC-XRD reveals intermolecular hydrogen bonds (e.g., O–H···N between chromenone carbonyl and pyrazole NH), which contribute to low aqueous solubility (~10 µg/mL). Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves solubility by disrupting H-bond networks .

Methodological Tables

Table 1: Key Crystallographic Parameters

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.8095
b (Å)20.2827
c (Å)11.5304
β (°)90.075
R Factor0.081

Table 2: Synthetic Yields Under Different Conditions

MethodYield (%)Conditions
Hydrazine Hydrate75EtOH, reflux, 12 hr
Microwave-Assisted85100°C, 30 min, 300 W
Combinatorial Library70–90Parallel synthesis, DMF

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